2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of amino ketones This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a methoxymethyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via alkylation reactions using methoxymethyl chloride or similar reagents.
Amino Group Addition: The amino group is added through reductive amination or other suitable methods.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
- 2-Amino-1-((S)-2-(ethyl)pyrrolidin-1-yl)propan-1-one
Uniqueness
2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents.
Properties
IUPAC Name |
2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(11)6-13-2/h7-8H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQLSGATYYTKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1COC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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